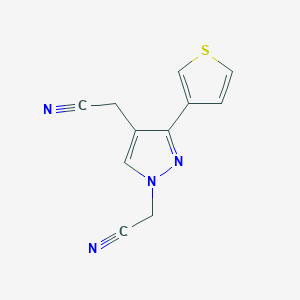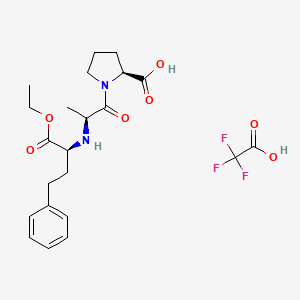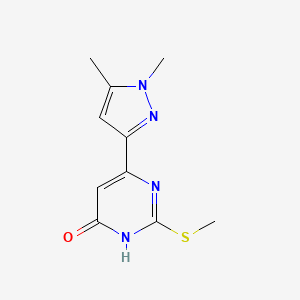
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazolidinone ring, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of m-trifluoromethylphenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
化学反応の分析
Types of Reactions
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-formyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone or 5-carboxy-3-(m-trifluoromethylphenyl)-2-oxazolidinone.
Reduction: Formation of 5-hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone derivatives with a more saturated ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. The carbamate group can also contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 5-Hydroxymethyl-3-(p-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(o-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(m-difluoromethylphenyl)-2-oxazolidinone carbamate
Uniqueness
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is unique due to the specific positioning of the trifluoromethyl group on the meta position of the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its ortho- and para-substituted counterparts.
特性
CAS番号 |
29218-20-0 |
|---|---|
分子式 |
C12H11F3N2O4 |
分子量 |
304.22 g/mol |
IUPAC名 |
[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-2-1-3-8(4-7)17-5-9(21-11(17)19)6-20-10(16)18/h1-4,9H,5-6H2,(H2,16,18) |
InChIキー |
JYSSCCVCVRQRKZ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)


![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
![5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B13426336.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)

![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

